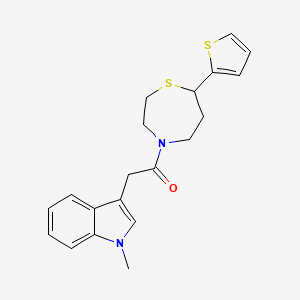![molecular formula C22H28F3NO2 B2820961 N-[(2-methoxyadamantan-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 1797356-31-0](/img/structure/B2820961.png)
N-[(2-methoxyadamantan-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-methoxyadamantan-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide: is a synthetic organic compound known for its unique structural features and potential applications in various fields. The compound consists of an adamantane core, a trifluoromethyl-substituted phenyl group, and a propanamide moiety, making it a subject of interest in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyadamantan-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core is synthesized through a series of cyclization reactions starting from simple hydrocarbons.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide and a base like sodium hydride.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step involves a Friedel-Crafts alkylation reaction using trifluoromethylbenzene and an appropriate catalyst.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amidation reaction using propanoic acid derivatives and coupling agents like N,N’-dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide under basic conditions.
Major Products
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
N-[(2-methoxyadamantan-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of N-[(2-methoxyadamantan-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
- N-((adamantan-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide
- N-((1R,3S,5r,7r)-2-hydroxyadamantan-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide
Uniqueness
N-[(2-methoxyadamantan-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide stands out due to the presence of the methoxy group on the adamantane core, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and interaction with molecular targets compared to similar compounds.
特性
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28F3NO2/c1-28-21(18-9-15-8-16(11-18)12-19(21)10-15)13-26-20(27)7-4-14-2-5-17(6-3-14)22(23,24)25/h2-3,5-6,15-16,18-19H,4,7-13H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTIEQWRCLQETN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)CCC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2-oxo-2-phenylethyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2820880.png)

![(2Z)-2-[(dimethylamino)methylidene]-7-(4-methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2820882.png)

![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2820886.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone](/img/structure/B2820890.png)
![Methyl (2S,5S)-1-[2-[methyl(prop-2-enoyl)amino]acetyl]-5-phenylpyrrolidine-2-carboxylate](/img/structure/B2820894.png)
![1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2820896.png)
![N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2820897.png)



